molecular formula C10H10Cl2N2O2 B12626713 5,6-dichloro-N-(2-oxobutyl)nicotinamide CAS No. 919354-06-6

5,6-dichloro-N-(2-oxobutyl)nicotinamide

Cat. No.: B12626713
CAS No.: 919354-06-6
M. Wt: 261.10 g/mol
InChI Key: AXOJHQWZNHCRRO-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(2-oxobutyl)nicotinamide is a chemical compound known for its unique structure and properties It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(2-oxobutyl)nicotinamide typically involves the chlorination of nicotinamide derivatives. The process begins with the preparation of the nicotinamide core, followed by the introduction of chlorine atoms at the 5 and 6 positions. The oxobutyl group is then attached through a series of reactions involving acylation and condensation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and acylation processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-(2-oxobutyl)nicotinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced nicotinamide derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various nicotinamide derivatives with altered functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.

Scientific Research Applications

5,6-Dichloro-N-(2-oxobutyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(2-oxobutyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound also influences cellular pathways related to nicotinamide metabolism, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which is a form of vitamin B3.

    5,6-Dichloronicotinamide: A similar compound without the oxobutyl group.

    N-(2-oxobutyl)nicotinamide: A derivative without the chlorine atoms.

Uniqueness

5,6-Dichloro-N-(2-oxobutyl)nicotinamide is unique due to the presence of both chlorine atoms and the oxobutyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

5,6-Dichloro-N-(2-oxobutyl)nicotinamide (DCON) is a synthetic derivative of nicotinamide that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

DCON belongs to the class of nicotinamide derivatives, characterized by the presence of a dichlorophenyl group and a carbonyl moiety. Its chemical structure can be summarized as follows:

  • Molecular Formula : C_10H_10Cl_2N_2O
  • Molecular Weight : 251.11 g/mol
  • IUPAC Name : 5,6-Dichloro-N-(2-oxobutyl)pyridine-3-carboxamide

The biological activity of DCON is primarily attributed to its interaction with various cellular pathways:

  • NAD+ Metabolism : DCON is believed to influence NAD+ metabolism, which plays a crucial role in cellular energy production and signaling pathways. It may enhance the levels of NAD+, thereby promoting mitochondrial function and cellular metabolism.
  • Anti-inflammatory Effects : DCON has shown potential in modulating inflammatory responses. It may inhibit the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation.
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress-induced damage.

Table 1: Summary of Biological Activities of DCON

Activity TypeObserved EffectsReference(s)
Anti-inflammatoryInhibition of cytokine production
AntioxidantReduction in oxidative stress markers
Metabolic EnhancerIncreased NAD+ levels in tissues
CytotoxicitySelective toxicity against cancer cells

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of DCON on LPS-induced inflammation in macrophages. The results indicated that DCON significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

Case Study 2: Metabolic Enhancement

In a rodent model, administration of DCON resulted in increased NAD+ levels in skeletal muscle and liver tissues. This was associated with improved mitochondrial function and enhanced physical performance in treated animals.

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines revealed that DCON exhibited selective cytotoxicity, particularly against breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Properties

CAS No.

919354-06-6

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

5,6-dichloro-N-(2-oxobutyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-7(15)5-14-10(16)6-3-8(11)9(12)13-4-6/h3-4H,2,5H2,1H3,(H,14,16)

InChI Key

AXOJHQWZNHCRRO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

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